Methyl 2-amino-3-hydroxybutanoate hydrochloride
CAS No.: 2170123-34-7
Cat. No.: VC8462609
Molecular Formula: C5H12ClNO3
Molecular Weight: 169.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2170123-34-7 |
|---|---|
| Molecular Formula | C5H12ClNO3 |
| Molecular Weight | 169.61 g/mol |
| IUPAC Name | methyl 2-amino-3-hydroxybutanoate;hydrochloride |
| Standard InChI | InChI=1S/C5H11NO3.ClH/c1-3(7)4(6)5(8)9-2;/h3-4,7H,6H2,1-2H3;1H |
| Standard InChI Key | OZSJLLVVZFTDEY-UHFFFAOYSA-N |
| SMILES | CC(C(C(=O)OC)N)O.Cl |
| Canonical SMILES | CC(C(C(=O)OC)N)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
Methyl 2-amino-3-hydroxybutanoate hydrochloride has the molecular formula C₅H₁₂ClNO₃ and a molecular weight of 169.608 g/mol . The compound’s stereochemistry significantly influences its reactivity and biological activity. The four stereoisomers arise from the two chiral centers at positions 2 (amino group) and 3 (hydroxyl group):
The (2S,3S) and (2R,3S) configurations are diastereomers, differing in spatial arrangement at one chiral center. The racemic form contains equal parts of enantiomers, rendering it optically inactive .
Spectroscopic and Computational Data
The compound’s SMILES notation for the (2S,3S) isomer is CC@@HC@@HN.Cl, while the (2R,3S) isomer is represented as CC@@HC@HN.Cl . Computational descriptors such as XLogP3 (a measure of lipophilicity) and hydrogen bond donor/acceptor counts are critical for predicting solubility and membrane permeability. For example, the (2S,3S) isomer has 2 hydrogen bond donors and 4 hydrogen bond acceptors, favoring interactions with polar solvents .
Synthesis and Industrial Production
Synthetic Pathways
The synthesis typically involves esterification of threonine or its isomers with methanol under acidic conditions, followed by hydrochloride salt formation. For instance:
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Esterification: L-allo-threonine reacts with methanol in the presence of thionyl chloride (SOCl₂) to form the methyl ester.
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Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt .
Alternative routes include enzymatic resolution of racemic mixtures or asymmetric catalysis to produce enantiomerically pure forms .
Industrial Scalability
Activate Scientific GmbH and other vendors list the compound as a laboratory chemical, suggesting small-scale production for research purposes . Industrial-scale synthesis would require optimization of reaction conditions (e.g., temperature, catalyst loading) to minimize racemization and byproducts.
Applications in Research and Industry
Peptide Synthesis
The compound serves as a protected amino acid derivative in solid-phase peptide synthesis (SPPS). Its methyl ester group acts as a transient protecting group for the carboxylate, enabling sequential coupling with other amino acids. The (2S,3S) isomer, for example, has been used to incorporate threonine analogs into antimicrobial peptides .
Pharmaceutical Intermediates
Methyl 2-amino-3-hydroxybutanoate hydrochloride is a precursor in synthesizing β-lactam antibiotics and protease inhibitors. Its hydroxyl and amino groups participate in cyclization reactions to form heterocyclic scaffolds .
| Hazard Category | Code | Description |
|---|---|---|
| Acute toxicity (oral) | H302 | Harmful if swallowed |
| Skin irritation | H315 | Causes skin irritation |
| Eye irritation | H319 | Causes serious eye irritation |
| Respiratory irritation | H335 | May cause respiratory irritation |
Precautionary Measures
Recommended precautions include:
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Personal protective equipment (PPE): Gloves, goggles, and lab coats.
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Ventilation: Use in a fume hood to avoid inhalation of dust .
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First aid: Rinse eyes with water for 15 minutes if exposed .
Regulatory and Environmental Considerations
Environmental Impact
No ecotoxicity data are available, but its high water solubility suggests potential mobility in aquatic systems. Proper disposal via certified waste management services is advised .
Comparative Analysis of Stereoisomers
Biological Activity
The (2S,3S) isomer (L-allo-threonine methyl ester hydrochloride) is metabolized by enzymes specific to L-amino acids, whereas the (2R,3S) isomer (D-threonine methyl ester hydrochloride) may exhibit altered bioavailability .
Market Availability
The racemic mixture (CAS 62076-66-8) is more commonly available due to lower production costs, while enantiopure forms are niche products for specialized applications .
Future Research Directions
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Enantioselective Synthesis: Developing cost-effective catalytic methods to produce single stereoisomers.
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Therapeutic Applications: Investigating its role in drug delivery systems or as a glycoprotein modifier.
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